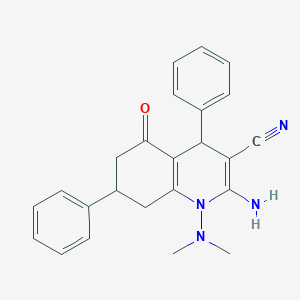
N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a synthetic compound that belongs to the family of quinolinecarboxamides. It has gained significant attention in the scientific community due to its potential to act as an effective drug candidate for the treatment of various diseases.
Wirkmechanismus
The exact mechanism of action of N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is not yet fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or proteins involved in the development and progression of diseases. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which play a key role in the development of inflammatory diseases. It has also been found to induce apoptosis, or programmed cell death, in cancer cells, thereby inhibiting their growth and proliferation. Additionally, it has been shown to enhance cognitive function and memory in animal models, suggesting its potential use in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is its high potency and selectivity, which makes it an attractive candidate for drug development. It is also relatively easy to synthesize and purify, which makes it readily available for use in lab experiments. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One potential direction is to investigate its use in combination with other drugs or therapies for the treatment of various diseases. Another direction is to further elucidate its mechanism of action and identify its molecular targets. Additionally, there is a need to develop more efficient methods for the synthesis and purification of this compound, as well as to improve its solubility and bioavailability for use in vivo. Overall, the continued research and development of N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide holds promise for the development of new and effective treatments for a variety of diseases.
Synthesemethoden
The synthesis of N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the reaction of 3-fluoroaniline, 3-thiophenecarboxylic acid, and 2,7,7-trimethyl-5-oxo-4,5,6,7-tetrahydro-1H-quinoline-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied for its potential use as a drug candidate for the treatment of various diseases. It has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-viral activities. In addition, it has been found to have a positive effect on the central nervous system, making it a promising candidate for the treatment of neurological disorders.
Eigenschaften
Produktname |
N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Molekularformel |
C23H23FN2O2S |
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-4-thiophen-3-yl-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C23H23FN2O2S/c1-13-19(22(28)26-16-6-4-5-15(24)9-16)20(14-7-8-29-12-14)21-17(25-13)10-23(2,3)11-18(21)27/h4-9,12,20,25H,10-11H2,1-3H3,(H,26,28) |
InChI-Schlüssel |
SHHCURQDZYVNQD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CSC=C3)C(=O)NC4=CC(=CC=C4)F |
Kanonische SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CSC=C3)C(=O)NC4=CC(=CC=C4)F |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![4,6-dimethyl-2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)nicotinonitrile](/img/structure/B303776.png)

